Cas no 2227851-78-5 ((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)

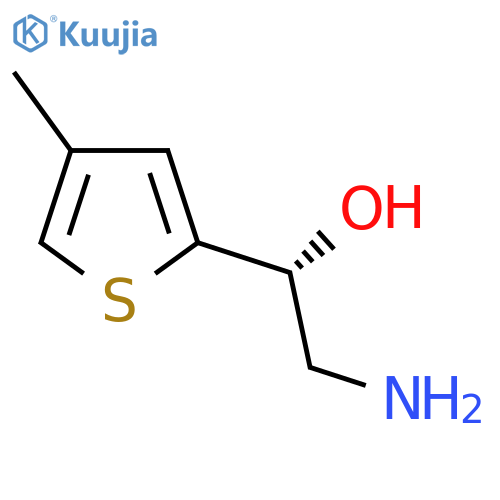

2227851-78-5 structure

商品名:(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol

- EN300-1797633

- 2227851-78-5

-

- インチ: 1S/C7H11NOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4,6,9H,3,8H2,1H3/t6-/m1/s1

- InChIKey: JLPLDQAHGOBOAZ-ZCFIWIBFSA-N

- ほほえんだ: S1C=C(C)C=C1[C@@H](CN)O

計算された属性

- せいみつぶんしりょう: 157.05613515g/mol

- どういたいしつりょう: 157.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 74.5Ų

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1797633-1.0g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1797633-5g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 5g |

$5345.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-0.5g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-0.1g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-10g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 10g |

$7927.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-0.05g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-0.25g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1797633-5.0g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1797633-10.0g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1797633-2.5g |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |

2227851-78-5 | 2.5g |

$3611.0 | 2023-09-19 |

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2227851-78-5 ((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 68551-17-7(Isoalkanes, C10-13)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量